

Preclinical Profile of ATN-161 Trifluoroacetate Salt: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrin $\alpha 5\beta 1$, currently investigated for its antiangiogenic and antitumor properties.[1] This technical guide provides a comprehensive overview of the preclinical data available for **ATN-161 trifluoroacetate salt**, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways. The information is compiled from various studies to support further research and development of this compound.

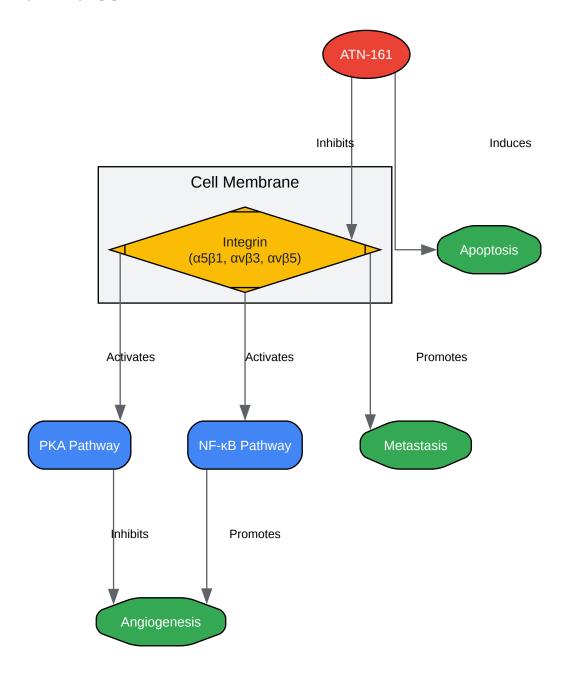
Mechanism of Action

ATN-161 is a five-amino-acid peptide derived from the synergy region of fibronectin.[2] It competitively binds to several integrins, including $\alpha 5\beta 1$, $\alpha \nu \beta 3$, and $\alpha \nu \beta 5$, which are crucial for tumor growth, angiogenesis, and metastasis.[1][3] The interaction of ATN-161 with the β subunits of these integrins is dependent on its cysteine thiol.[3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways.[1] Notably, ATN-161's antiangiogenic activity appears to be mediated, at least in part, by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[3]

Signaling Pathway



ATN-161 exerts its effects by interfering with key signaling cascades initiated by integrin activation. Upon binding to integrins such as $\alpha 5\beta 1$, it can inhibit the activation of downstream effectors like NF- κ B and reduce the expression of matrix metalloproteinases (MMP-2/MMP-9). [4] Furthermore, its antiangiogenic effects have been linked to the modulation of PKA-dependent pathways.[3]



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Caption: ATN-161 signaling cascade.



In Vitro Studies

A summary of the key in vitro findings for ATN-161 is presented below.

| Assay Type | Cell Line | Key Findings | Reference |
|-----------------------------|---|---|-----------|
| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF- induced migration in a dose-dependent manner, starting at 100 nM. | [5][6] |
| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF- induced capillary tube formation. | [5][7] |
| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | Did not inhibit VEGF-induced proliferation. | [5][7] |
| Cell Proliferation | Tumor cells | No significant effect on tumor cell proliferation at concentrations up to 100 µmol/L. | [1] |
| MAPK Phosphorylation | Tumor cells | Significantly inhibited MAPK phosphorylation, with maximal effects at 20 µmol/L after 30 minutes. | [1] |
| Endothelial Cell Number | Not specified | Led to a significant reduction in endothelial cell number (21% decrease) after 48 hours. | [8] |



In Vivo Studies

ATN-161 has demonstrated antiangiogenic and antitumor activity in various preclinical animal models.



| Animal Model | Tumor/Disease Model | Dosing Regimen | Key Findings | Reference |
|----------------------|--|---|--|-----------|
| Rats | Laser-induced Choroidal Neovascularizati on (CNV) | Intravitreal injection immediately after photocoagulation . | Inhibited CNV leakage and neovascularizatio n to a similar extent as an anti- VEGF antibody. Significantly decreased the size of laser- induced lesions. | [5][7] |
| BALB/c nu/nu mice | MDA-MB-231 human breast cancer xenografts | 0.05-1 mg/kg i.v. thrice a week for 10 weeks. | Caused a significant dose- dependent decrease in tumor volume and blocked or markedly decreased skeletal and soft tissue metastases. | [9] |
| Mice | Matrigel plug model of angiogenesis | Not specified | Inhibited angiogenesis in a dose- dependent manner, with statistical significance at 1 and 10 µmol/L. | [3] |
| Mice | Lewis Lung Carcinoma | 1 to 10 mg/kg thrice a week. | Showed a U- shaped dose- response curve with this range | [10] |



| | | | being optimal for inhibiting tumor growth. | |
|-----------------------------|----------------------------------|-----------------------------|---|--------|
| OIR and CNV mouse models | Ocular Neovascularizati on | Intravitreous injection. | Suppressed the growth of retinal and choroidal neovascularizatio n. Promoted apoptosis of new vascular endothelial cells. | [4] |
| Murine model | Liver Metastases | Not specified | Inhibited the growth of liver metastases. | [6][8] |

Pharmacokinetics

Pharmacokinetic studies in a Phase 1 clinical trial with patients having solid tumors revealed that ATN-161 has a short plasma half-life.[11] However, when localized to a tumor, the peptide is cleared at a much slower rate, suggesting a durable interaction with its targets within the tumor microenvironment.[1][10] Dose-independent pharmacokinetics were observed at dose levels above 0.5 mg/kg, while at 8.0 and 16.0 mg/kg, clearance was reduced, suggesting saturable pharmacokinetics.[2][12]

Experimental Protocols In Vitro Assays

- Cell Migration Assay: Human choroidal endothelial cells (hCECs) were stimulated with VEGF. The effect of different concentrations of ATN-161 on the migration of these cells was assessed to determine its inhibitory potential.[5]
- Capillary Tube Formation Assay: HCECs were cultured on a synthetic matrix and stimulated with VEGF in the presence or absence of ATN-161. The formation of capillary-like structures was then evaluated.[5]

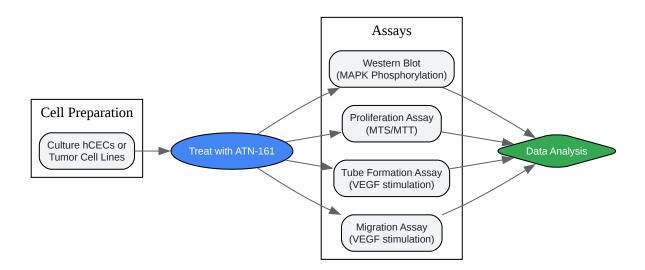
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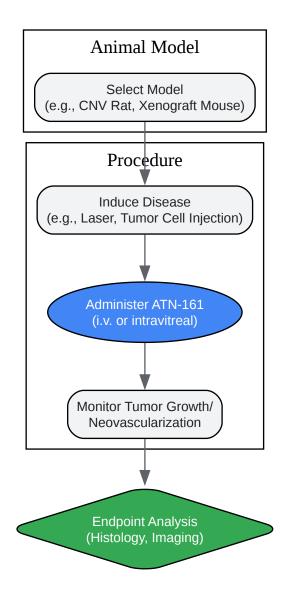


- MTS Proliferation Assay: VEGF-stimulated hCECs were treated with varying concentrations of ATN-161. Cell proliferation was measured using an MTS assay to determine if the compound had a direct cytotoxic or cytostatic effect.[5]
- Endothelial Cell Survival and Proliferation Assay: Endothelial cells were plated in fibronectincoated 96-well plates in serum-reduced conditions. After a 48-hour incubation with ATN-161, cell number was estimated using an MTT assay.[8]









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